molecular formula C11H16N2O5 B13927550 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione

Cat. No.: B13927550
M. Wt: 256.25 g/mol
InChI Key: BKEITBKYNOYEOH-VAOFZXAKSA-N
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Description

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione is a complex organic compound known for its significant role in various biochemical and pharmaceutical applications. This compound is a derivative of pyrimidine and is structurally characterized by a tetrahydrofuran ring attached to a pyrimidine base.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione typically involves the use of organocatalysts for the conversion of nucleosides to furanoid glycals. Phosphorimides such as (Ph2PS)2NH and (Ph2PSe)2NH are highly effective in mediating the persilylation of 2′-deoxynucleosides, allowing the elimination of the nucleobase and yielding the corresponding glycal .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar organocatalytic methods. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time to minimize byproducts and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents like thionyl chloride (SOCl2) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by mimicking natural nucleosides, thereby interfering with DNA and RNA synthesis. This inhibition can lead to the suppression of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione is unique due to its specific configuration and functional groups, which confer distinct biochemical properties and reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O5/c1-6-4-13(10(17)12-9(6)16)8-3-7(15)11(2,5-14)18-8/h4,7-8,14-15H,3,5H2,1-2H3,(H,12,16,17)/t7-,8+,11+/m0/s1

InChI Key

BKEITBKYNOYEOH-VAOFZXAKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@](O2)(C)CO)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(C)CO)O

Origin of Product

United States

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